5-Oxo-6H-imidazo[1,5-c]pyrimidine-7-carboxylic acid is a heterocyclic compound that belongs to the imidazopyrimidine family. This compound features a fused bicyclic structure, comprising an imidazole ring and a pyrimidine ring. It has gained considerable attention in medicinal chemistry and pharmaceutical research due to its potential biological activities and applications, particularly in the development of therapeutic agents targeting various diseases, including cancer and infectious diseases. The compound is classified under heterocyclic compounds, which are cyclic structures containing at least one atom that is not carbon, typically nitrogen, oxygen, or sulfur.
The synthesis of 5-Oxo-6H-imidazo[1,5-c]pyrimidine-7-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate diamines with formic acid or its derivatives under controlled conditions. The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process.
Industrial production methods may optimize these synthetic routes to enhance yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to meet large-scale production demands .
The molecular formula for 5-Oxo-6H-imidazo[1,5-c]pyrimidine-7-carboxylic acid is with a molecular weight of 194.16 g/mol. The structure consists of a fused bicyclic system that includes an imidazole and a pyrimidine ring, along with a carboxylic acid functional group.
The compound's structural characteristics can be represented in terms of bond lengths and angles typical for heterocyclic compounds. The presence of nitrogen atoms in the rings contributes to its unique reactivity and biological activity.
5-Oxo-6H-imidazo[1,5-c]pyrimidine-7-carboxylic acid undergoes various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like dimethyl sulfoxide or acetonitrile.
The mechanism of action for 5-Oxo-6H-imidazo[1,5-c]pyrimidine-7-carboxylic acid involves interactions with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit key enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects. This modulation of biological processes highlights its potential as a therapeutic agent .
The compound exhibits typical physical properties associated with heterocyclic compounds, including solubility in various organic solvents. Its melting point and boiling point can vary based on purity and specific conditions during synthesis.
Chemically, 5-Oxo-6H-imidazo[1,5-c]pyrimidine-7-carboxylic acid is characterized by its ability to participate in various chemical reactions due to its functional groups. The presence of both nitrogen atoms and a carboxylic acid group enhances its reactivity compared to non-functionalized heterocycles.
5-Oxo-6H-imidazo[1,5-c]pyrimidine-7-carboxylic acid has significant applications in scientific research:
The assembly of the imidazo[1,5-c]pyrimidine core relies on well-established cyclization techniques, where ring closure is achieved through condensation or cyclodehydration reactions. A prevalent approach involves the reaction of imidazole derivatives with functionalized pyrimidine precursors, often employing α-haloketones or malonic acid derivatives to trigger ring formation. For instance, cyclodehydration of 6-aminomethyluracil intermediates with phosphorus oxychloride (POCl₃) yields 5,7-dichloroimidazo[1,5-c]pyrimidines, which serve as pivotal intermediates for further functionalization [3] [8]. This method leverages the electrophilic character of the uracil ring, facilitating nucleophilic attack by imidazole nitrogen atoms.
Alternative routes include acylative cyclization, where N-acylation of aminomethyluracil with chloroacetyl chloride generates linear intermediates that undergo spontaneous intramolecular cyclization under mild heating (60–80°C). This strategy affords the bicyclic core in high yields (75–90%) while permitting substituent diversity at the 3-position [8]. Similarly, microwave-assisted cyclizations significantly reduce reaction times from hours to minutes—e.g., combining imidazole-4-carbaldehyde and pyrimidine derivatives under microwave irradiation (100 W, 100°C) achieves 80% yield within 60 minutes [3].
Table 1: Traditional Cyclization Methods for Imidazo[1,5-c]Pyrimidine Synthesis
Method | Key Reagents/Conditions | Yield Range | Positional Control |
---|---|---|---|
Cyclodehydration | POCl₃, reflux, 4–6 h | 65–85% | Halogen at C5/C7 |
Acylative Cyclization | Chloroacetyl chloride, 60°C, 2 h | 75–90% | Alkyl groups at C3 |
Microwave Condensation | MW, 100°C, polar solvents, 1 h | 70–80% | Aryl/heteroaryl at C2 |
Aza-Michael-Mannich | Ethanol, reflux, 12 h | 60–75% | Carboxylate at C7 (indirect) |
Despite their utility, these methods face regiochemical limitations during unsymmetrical precursor reactions, occasionally yielding isomeric byproducts. Recent efforts focus on optimizing solvent systems (e.g., ethanol or dichloroethane) and catalysts (e.g., p-TsOH) to enhance selectivity [3].
Multicomponent reactions (MCRs) have emerged as efficient single-pot strategies for constructing densely functionalized tetrahydroimidazopyrimidines, aligning with green chemistry principles by minimizing purification steps. A notable advancement is the solvent-free nanocatalytic approach using TiO₂-[bip]-NH₂⁺C(NO₂)₃⁻, which couples aldehydes, malononitrile, and 2-aminobenzimidazole in a one-pot cascade. This protocol achieves 85–92% yield within 25–40 minutes, with the nanocatalyst enabling high atom economy and recyclability (up to 6 cycles) [2]. The reaction proceeds via Knoevenagel condensation, Michael addition, and intramolecular cyclization, installing nitrile and aryl groups at C3 and C2, respectively.
For reduced derivatives (5,6,7,8-tetrahydro variants), cyclocondensation of β-enaminones with 3-aminopyrazoles under microwave irradiation affords 7-aryl-substituted scaffolds. This method exploits the dimethylamino leaving group in β-enaminones to control regioselectivity through an aza-Michael addition pathway, yielding 2,7-disubstituted products (20a–ac) in >80% purity [2]. Similarly, iodine/tert-butyl hydroperoxide (TBHP)-mediated reactions enable simultaneous C–H sulfenylation and heterocycle formation, introducing thioether functionalities at C5 [3].
Table 2: Multicomponent Reactions for Functionalized Derivatives
Reaction Type | Components | Catalyst/System | Functionality Introduced |
---|---|---|---|
Nanocatalytic Cascade | Aldehyde, malononitrile, 2-aminobenzimidazole | TiO₂-[bip]-NH₂⁺C(NO₂)₃⁻ | C3-CN; C2-aryl |
β-Enaminone Cyclocondensation | β-Enaminone, 3-aminopyrazole | MW, 120°C, solvent-free | C7-aryl; C2-alkyl |
Ritter-Type Reaction | Benzylic alcohols, nitriles | Bi(OTf)₃/p-TsOH, DCE | C7-amides |
These MCRs exemplify convergent synthesis, enabling rapid access to libraries of analogs for biological screening. However, controlling stereochemistry in tetrahydro variants remains challenging, necessitating chiral auxiliaries or catalysts [2].
Installing the carboxylic acid moiety at the 7-position demands precise regiocontrol due to the proximity of reactive sites (e.g., N1, C5, C8) in the imidazo[1,5-c]pyrimidine core. The predominant strategy involves late-stage carboxylation of 7-methyl precursors via oxidation or hydrolysis. For example, permanganate-mediated oxidation of 7-methylimidazo[1,5-c]pyrimidines selectively generates the carboxylic acid derivative but suffers from moderate yields (50–65%) due to over-oxidation byproducts [1] [8].
A more efficient approach employs ester hydrolysis of 7-carboxylate esters under basic conditions. Methyl 5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carboxylate (CAS: 69614-04-6) undergoes saponification with lithium hydroxide (LiOH) in THF/H₂O, affording the target carboxylic acid in 95% yield without epimerization at C7 [8] [1]. The methyl ester itself is synthesized via cyclization of imidazole with pyrimidine-ester precursors, where malonic acid derivatives serve as carboxylic acid surrogates. In one protocol, POCl₃-activated malonic acid reacts with 5-amino-3-arylpyrazoles to yield ethyl 5-oxo-5,8-dihydroimidazopyrimidine-7-carboxylates, which are hydrolyzed post-cyclization [2].
For direct introduction, carboxylative cyclization uses carbon dioxide (CO₂) in palladium-catalyzed reactions. However, this method is less explored due to competing N-carboxylation [3].
Accessing enantiomerically pure 7-substituted derivatives is critical for optimizing bioactivity, as the (S)-configuration often exhibits enhanced target affinity. Chiral resolution remains widely used, wherein racemic 7-carboxylic acids are treated with (1S)-(+)-10-camphorsulfonyl chloride to form diastereomeric salts separable by crystallization. This yields (S)-enantiomers with >99% ee, albeit at the cost of 50% theoretical yield [4].
Modern approaches employ asymmetric catalysis during core assembly. The Corey–Bakshi–Shibata (CBS) catalyst enables enantioselective aza-Michael additions, constructing the tetrahydroimidazopyrimidine scaffold with 88–92% ee at C7. Key to success is the use of tert-butylimines as substrates, where the bulky group minimizes steric congestion near the catalytic site [3] [4]. Similarly, enzymatic desymmetrization of meso-anhydrides using lipases (e.g., CAL-B) generates chiral hemiester intermediates that cyclize to (S)-configured acids with 90% ee [4].
Table 3: Asymmetric Synthesis Approaches for (S)-Derivatives
Method | Key Catalyst/Auxiliary | ee Range | Yield | Advantage |
---|---|---|---|---|
Diastereomeric Salt Resolution | (1S)-(+)-10-Camphorsulfonyl chloride | >99% | 40–45% | High ee; no specialized catalyst |
CBS-Catalyzed Aza-Michael | CBS oxazaborolidine | 88–92% | 75–85% | Single-step enantioselective cyclization |
Enzymatic Desymmetrization | Candida antarctica Lipase B | 90% | 70% | Green conditions; mild pH/temp |
These methodologies enable the synthesis of pharmacologically relevant (S)-acids, such as antihypertensive intermediates bearing branched alkyl groups or substituted phenyls at N1 [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: